molecular formula C20H26N2O B10898226 N'-[(1E)-nonylidene]naphthalene-1-carbohydrazide

N'-[(1E)-nonylidene]naphthalene-1-carbohydrazide

Katalognummer: B10898226
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: MRKGTFPNRGVZIZ-LTGZKZEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’~1~-[(E)NONYLIDENE]-1-NAPHTHOHYDRAZIDE is a chemical compound known for its unique structure and properties It belongs to the class of hydrazides, which are characterized by the presence of a hydrazine group bonded to an acyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)NONYLIDENE]-1-NAPHTHOHYDRAZIDE typically involves the condensation reaction between nonylidene and naphthohydrazide. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include nonylidene aldehyde and naphthohydrazide, with the reaction often facilitated by an acid or base catalyst.

Industrial Production Methods

In an industrial setting, the production of N’~1~-[(E)NONYLIDENE]-1-NAPHTHOHYDRAZIDE may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Analyse Chemischer Reaktionen

Types of Reactions

N’~1~-[(E)NONYLIDENE]-1-NAPHTHOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

N’~1~-[(E)NONYLIDENE]-1-NAPHTHOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N’~1~-[(E)NONYLIDENE]-1-NAPHTHOHYDRAZIDE exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’~1~-[(1E)-Nonylidene]-N’~2~-[(1Z)-nonylidene]ethanedihydrazide
  • N’~1~-[(1E)-Nonylidene]-N’~4~-[(1Z)-nonylidene]succinohydrazide

Uniqueness

N’~1~-[(E)NONYLIDENE]-1-NAPHTHOHYDRAZIDE stands out due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit unique biological activities and chemical properties, making it a valuable subject of study in various research fields.

Eigenschaften

Molekularformel

C20H26N2O

Molekulargewicht

310.4 g/mol

IUPAC-Name

N-[(E)-nonylideneamino]naphthalene-1-carboxamide

InChI

InChI=1S/C20H26N2O/c1-2-3-4-5-6-7-10-16-21-22-20(23)19-15-11-13-17-12-8-9-14-18(17)19/h8-9,11-16H,2-7,10H2,1H3,(H,22,23)/b21-16+

InChI-Schlüssel

MRKGTFPNRGVZIZ-LTGZKZEYSA-N

Isomerische SMILES

CCCCCCCC/C=N/NC(=O)C1=CC=CC2=CC=CC=C21

Kanonische SMILES

CCCCCCCCC=NNC(=O)C1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.